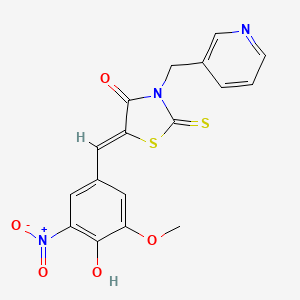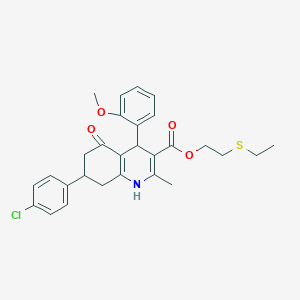![molecular formula C17H15BrN2O5 B5236736 N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine, also known as BFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFA is a synthetic compound that is derived from beta-alanine, a non-essential amino acid that is naturally found in the body. In
Mecanismo De Acción
The mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine is not fully understood, but it is believed to act by inhibiting the function of the Golgi apparatus, a cellular organelle that is responsible for the processing and sorting of proteins. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to disrupt the structure of the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum and the inhibition of protein secretion.
Biochemical and Physiological Effects:
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to have a variety of biochemical and physiological effects. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has also been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one of the limitations of using N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine. One potential direction is to further investigate its anticancer properties and its potential use as a chemotherapeutic agent. Another potential direction is to study its potential use in drug delivery systems, particularly for the targeted delivery of drugs to cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine and its effects on cellular processes. Overall, N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine is a promising compound that has the potential to have significant applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine involves the reaction of 2-bromobenzoyl chloride with 3-furan-2-ylacrylic acid in the presence of triethylamine. The resulting product is then reacted with beta-alanine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine.
Aplicaciones Científicas De Investigación
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been extensively studied for its potential applications in various fields of scientific research. One of the primary research applications of N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine is in the field of cancer research. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has also been studied for its potential use in drug delivery systems, as it has been shown to accumulate in tumor cells and can be used to deliver drugs specifically to cancer cells.
Propiedades
IUPAC Name |
3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5/c18-13-6-2-1-5-12(13)16(23)20-14(10-11-4-3-9-25-11)17(24)19-8-7-15(21)22/h1-6,9-10H,7-8H2,(H,19,24)(H,20,23)(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHAJKJCUQETSJ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)

![1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5236674.png)
![N-{4-[({2-[(2,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5236685.png)
![6-[(1,3-benzodioxol-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5236692.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)

![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5236711.png)
![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)